molecular formula C10H10F3N B13034871 (1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine

Cat. No.: B13034871
M. Wt: 201.19 g/mol
InChI Key: WZIMAMXBNZIPPH-SNVBAGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine typically involves the following steps :

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.

    Attachment of the Trifluorophenyl Ring: The trifluorophenyl ring is introduced via a nucleophilic aromatic substitution reaction, where a nucleophile displaces a leaving group on the aromatic ring.

    Formation of the Methylamine Group: The methylamine group is introduced through a reductive amination reaction, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction may yield amine derivatives .

Scientific Research Applications

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)Cyclopropyl(2,3,4-trifluorophenyl)methylamine is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical and biological properties. The trifluorophenyl group enhances the compound’s stability, reactivity, and potential biological activity compared to similar compounds .

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

(R)-cyclopropyl-(2,3,4-trifluorophenyl)methanamine

InChI

InChI=1S/C10H10F3N/c11-7-4-3-6(8(12)9(7)13)10(14)5-1-2-5/h3-5,10H,1-2,14H2/t10-/m1/s1

InChI Key

WZIMAMXBNZIPPH-SNVBAGLBSA-N

Isomeric SMILES

C1CC1[C@H](C2=C(C(=C(C=C2)F)F)F)N

Canonical SMILES

C1CC1C(C2=C(C(=C(C=C2)F)F)F)N

Origin of Product

United States

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